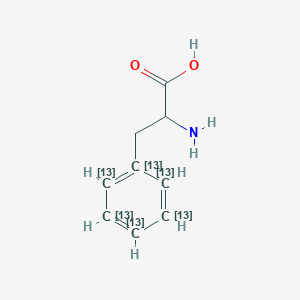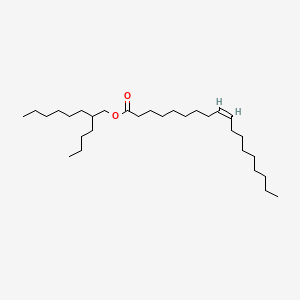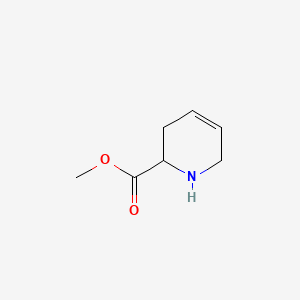![molecular formula C9H11N3S B588847 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione CAS No. 159414-96-7](/img/structure/B588847.png)
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione, also known as DBIT, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. DBIT is a sulfur-containing compound that has a benzimidazole ring system, which is a common motif in many biologically active compounds.
科学的研究の応用
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is in the field of cancer research. Studies have shown that 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo.
In addition to its anti-cancer properties, 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been studied for its potential applications in the field of neurodegenerative diseases. Studies have shown that 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione exhibits neuroprotective properties and can prevent neuronal cell death induced by oxidative stress and inflammation. 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
作用機序
The mechanism of action of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is not fully understood. However, studies have shown that 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione exerts its anti-cancer and neuroprotective effects through various mechanisms. 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including topoisomerase II and protein kinase C. 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to modulate the expression of various genes involved in cancer cell growth and survival, including p53 and Bcl-2.
In addition to its effects on cancer cells, 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to modulate various signaling pathways involved in neurodegenerative diseases, including the MAPK/ERK pathway and the PI3K/Akt pathway. 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been shown to activate these pathways, leading to increased neuronal survival and improved cognitive function.
Biochemical and Physiological Effects
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been shown to have various biochemical and physiological effects. Studies have shown that 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to modulate the expression of various genes involved in inflammation and immune response, including TNF-α and IL-6.
In addition to its effects on cancer cells, 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to have various physiological effects. Studies have shown that 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic syndrome.
実験室実験の利点と制限
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has several advantages and limitations for lab experiments. One of the main advantages of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is its high potency and selectivity against cancer cells and neurodegenerative diseases. 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione. One area of research is to further elucidate the mechanism of action of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione and identify its molecular targets. This can help to optimize its therapeutic potential and identify new targets for drug development.
Another area of research is to explore the potential applications of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione in other fields, such as infectious diseases and autoimmune disorders. Studies have shown that 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione exhibits anti-viral and anti-inflammatory properties, making it a promising candidate for further development in these areas.
Overall, 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is a promising compound that has the potential to be developed into a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-mercaptoaniline with 5,6-dimethyl-1H-benzo[d]imidazole-2-thione in the presence of a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate. This reaction leads to the formation of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione with a high yield and purity.
特性
IUPAC Name |
3-amino-5,6-dimethyl-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-5-3-7-8(4-6(5)2)12(10)9(13)11-7/h3-4H,10H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOVBXUDLBMJKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)
![9-Oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B588781.png)
